N-[(pyridin-3-yl)methyl]hydroxylamine
Description
N-[(pyridin-3-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted at the 3-position with a methylene-linked hydroxylamine (-NH-OH) group. This compound’s structure combines the aromaticity and basicity of pyridine with the redox-active and nucleophilic properties of hydroxylamine.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-8-5-6-2-1-3-7-4-6/h1-4,8-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMEKVTTTWYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591643 | |
| Record name | N-Hydroxy-1-(pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851287-13-3 | |
| Record name | N-Hydroxy-1-(pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-3-yl)methyl]hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Nucleophilic Alkylation and Acylation
The hydroxylamine group (-NH-OH) acts as a nucleophile, engaging in O- and N-alkylation or acylation reactions under controlled conditions.
Key Reactions:
-
Mechanistic Insight : O-Alkylation predominates with strong electrophiles (e.g., triflic anhydride), forming intermediates like O-triflyl derivatives that undergo subsequent N-dealkylation or solvolysis . Steric hindrance from the pyridine ring influences regioselectivity in unsymmetrical systems.
Condensation with Carbonyl Compounds
The compound reacts with aldehydes/ketones to form oxime derivatives, a hallmark of hydroxylamine chemistry.
Example Reaction:
-
Kinetics : Reactions proceed efficiently in polar protic solvents (e.g., ethanol) at 60–80°C, with electron-deficient carbonyls reacting faster.
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Applications : Oxime products serve as intermediates in heterocycle synthesis (e.g., pyridines, isoxazoles).
Radical Pathways and Oxidation
Under oxidative or photolytic conditions, this compound generates nitrogen-centered radicals (NCRs), enabling cascade reactions.
Observed Pathways:
| Condition | Outcome | Mechanism |
|---|---|---|
| UV irradiation | Iminyl radical (R₂N- ) formation | Homolytic N–O bond cleavage |
| Oxidants (e.g., MnO₂) | Nitroxide or nitroso derivatives | Two-electron oxidation of –NH-OH |
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Radical Cyclization : Iminyl radicals undergo 5-exo or 6-endo cyclizations to form nitrogen-containing heterocycles (e.g., pyrrolidines) .
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Oxygen Sensitivity : Radical intermediates react with O₂ to form peroxynitrite-like species, complicating product isolation in aerobic conditions .
Complexation and Redox Activity
The pyridine moiety enables coordination with transition metals, modulating redox behavior.
Coordination Chemistry:
| Metal Ion | Complex Type | Redox Behavior |
|---|---|---|
| Fe(II/III) | Octahedral [Fe(L)₃]ⁿ⁺ | Catalyzes Fenton-like ROS generation |
| Cu(I/II) | Tetragonal [Cu(L)₂]ⁿ⁺ | Facilitates electron-transfer reactions |
-
Applications : Metal complexes exhibit catalytic activity in oxidation reactions and potential in medicinal chemistry .
Acid/Base Reactivity
The hydroxylamine group undergoes protonation/deprotonation, affecting its electronic properties.
pH-Dependent Behavior:
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Acidic Conditions (pH < 3) : Protonation at the hydroxylamine oxygen enhances electrophilicity, enabling nitrosative reactions .
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Basic Conditions (pH > 10) : Deprotonation generates a resonance-stabilized amide ion, promoting nucleophilic aromatic substitution at the pyridine ring.
Photochemical Decomposition
UV light induces decomposition via excited-state pathways:
Scientific Research Applications
Cardiovascular Health
N-[(pyridin-3-yl)methyl]hydroxylamine has been identified as a potential agent for the treatment of cardiovascular diseases. Research indicates that derivatives of pyridine compounds can act as stimulants for HDL cholesterol, which is crucial for cardiovascular health. These compounds may help in managing conditions like dyslipidemia and arteriosclerosis by increasing HDL levels without interacting with the CB1 receptor, thus minimizing side effects associated with other treatments .
Antimicrobial Activity
The compound's hydroxylamine functionality suggests potential antimicrobial properties. Hydroxylamines are known to exhibit activity against various pathogens, and studies are ongoing to evaluate the efficacy of this compound against bacterial strains, particularly those resistant to conventional antibiotics .
Synthesis and Chemical Properties
This compound can be synthesized through various chemical pathways, often involving the reaction of pyridine derivatives with hydroxylamine. The synthesis process is critical as it influences the compound's purity and biological activity. The chemical structure can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation :
C(C)(C)NCC1=CC=CN=C1
This structure highlights the presence of a hydroxylamine group attached to a pyridine ring, which is essential for its biological activity .
Resistance Mechanisms
Understanding how this compound interacts with biological systems is crucial, especially concerning resistance mechanisms in pathogens. Studies on similar hydroxylamine compounds indicate that modifications in their structure can lead to enhanced potency against resistant strains by targeting specific metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(pyridin-3-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include pyridine derivatives with substituents such as amides, amines, and heterocyclic extensions. Key examples from the evidence include:
Table 1: Structural Comparison
Key Observations :
- Complexity : Compounds like 4d () and the imidazopyridine derivative () exhibit higher structural complexity due to fused heterocycles (thiazole, imidazopyridine) and bulky substituents, which may enhance receptor binding but reduce synthetic accessibility .
- Functional Groups : The hydroxylamine group in the target compound distinguishes it from amide- or amine-based analogs (e.g., 4d, pivalamide derivatives), conferring unique redox and nucleophilic properties .
Reactivity and Stability
- Hydroxylamine vs. Amides/Amines : The hydroxylamine group is more redox-active than the amide groups in 4d or pivalamide derivatives (), making it prone to oxidation (e.g., forming nitroxides) or acting as a nucleophile in condensation reactions. In contrast, amides and amines (e.g., N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine) exhibit greater stability under oxidative conditions .
Physical Properties and Bioactivity
Table 2: Physical and Spectral Data (Selected Compounds)
Key Observations :
- The target compound lacks reported melting points or spectral data, but analogs like 4d and 4i () demonstrate that pyridine-thiazole hybrids with polar substituents (e.g., morpholine) exhibit measurable bioactivity, suggesting that the hydroxylamine variant may similarly interact with biological targets .
- The imidazopyridine-hydroxylamine analog () highlights the role of conjugated systems in stabilizing reactive groups, which could inform synthetic strategies for the target compound .
Biological Activity
N-[(pyridin-3-yl)methyl]hydroxylamine is an organic compound with a hydroxylamine functional group linked to a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 136.15 g/mol. The structure features a hydroxylamine group attached to the 3-position of the pyridine ring, which is critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Functional Group | Hydroxylamine |
| Substitution Position | 3-position on Pyridine |
The biological activity of hydroxylamines is often attributed to their ability to form reactive intermediates that can interact with various biological targets. These interactions may lead to:
- Inhibition of key enzymes involved in microbial metabolism.
- Disruption of cellular processes through reactive oxygen species (ROS) generation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other hydroxylamine derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)hydroxylamine | Hydroxylamine group at 2-position | Different antibacterial profile |
| O-(pyridin-3-yl)hydroxylamine | Ether functional group instead of amine | Potentially different reactivity |
| N-(pyridin-4-yl)hydroxylamine | Hydroxylamine group at 4-position | Varied pharmacological effects |
The specific substitution pattern on the pyridine ring in this compound may influence its reactivity and biological interactions compared to other derivatives.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that hydroxylamines could effectively scavenge free radicals, indicating potential antioxidant properties . This activity could be beneficial in preventing oxidative stress-related diseases.
- Antiproliferative Effects : In vitro studies on related compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition Studies : Some studies have highlighted the role of hydroxylamines in inhibiting enzymes critical for bacterial survival, thus providing a basis for their use as antibacterial agents .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[(pyridin-3-yl)methyl]hydroxylamine?
The synthesis of hydroxylamine derivatives like this compound typically involves:
- Protection-deprotection strategies : Use of O-benzyl or O-trityl groups to stabilize the hydroxylamine moiety during synthesis, followed by catalytic hydrogenation or acid hydrolysis for deprotection .
- Nucleophilic substitution : Reacting pyridine-3-methanol derivatives with hydroxylamine under controlled pH and temperature to avoid decomposition .
- Catalytic approaches : Palladium-catalyzed hydroamination or allylic substitution, which improves regioselectivity and reduces side reactions .
Key analytical techniques for confirming structure and purity include:
- FT-IR : To identify N–O and N–H stretches (1100–1250 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
- 1H/13C NMR : Deuterated solvents (e.g., DMSO-d₆) resolve pyridinyl proton signals (δ 7.0–9.0 ppm) and methylene bridges (δ 3.5–4.5 ppm) .
Q. How can researchers address instability issues during storage and handling?
this compound is prone to oxidation and thermal degradation. Recommended practices:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition .
- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure. Safety protocols (e.g., S24/25: avoid skin/eye contact) are critical .
Advanced Research Questions
Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of hydroxylamine derivatives?
- Ligand selection : Bulky phosphine ligands (e.g., XPhos) enhance catalytic efficiency in C–N bond formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of pyridinyl intermediates .
- Temperature control : Reactions at 60–80°C balance kinetic activation with thermal stability of hydroxylamine .
Data-driven optimization : LabMate.AI or similar platforms enable real-time monitoring of reaction parameters (e.g., pH, stirring rate) to identify optimal conditions .
Q. How can contradictory spectral data be resolved during structural elucidation?
- Multi-technique validation : Cross-reference NMR (1H, 13C) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyridinyl and methylene regions .
- Chromatographic purity : Use HPLC or TLC (silica gel, ethyl acetate/hexane) to isolate impurities and re-analyze .
Q. What are the mechanistic implications of hydroxylamine reactivity in heterocyclic functionalization?
- Nitrogen-centered radicals : Hydroxylamine derivatives participate in radical cyclization to form imidazo[1,2-a]pyridines, validated by ESR spectroscopy .
- Electrophilic substitution : The pyridinyl nitrogen directs regioselective alkylation/arylation, as shown in density functional theory (DFT) studies .
Q. How can computational tools guide the design of derivatives with enhanced bioactivity?
- Docking studies : SwissDock or AutoDock Vina predict binding affinity to targets like 3G9k proteins (used in kinase inhibition studies) .
- ADME prediction : SwissADME evaluates drug-likeness, prioritizing derivatives with optimal logP (<5) and topological polar surface area (60–80 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
